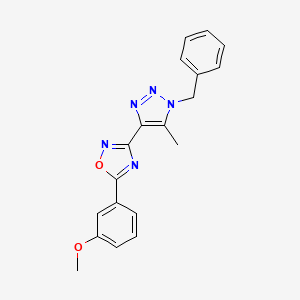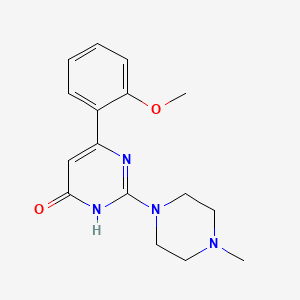![molecular formula C25H26N4O B11191811 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone](/img/structure/B11191811.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzazepine core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the dibenzazepine core with a pyridyl-substituted piperazine under nucleophilic substitution conditions.
Formation of the ethanone linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biochemistry: The compound is used to study biochemical pathways and molecular interactions, particularly those involving neurotransmitter systems.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter synthesis and degradation. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-propanone
- 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-butanone
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-pyridyl)piperazino]-1-ethanone is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the ethanone linkage, combined with the dibenzazepine and pyridyl-piperazine moieties, contributes to its unique mechanism of action and therapeutic potential.
Properties
Molecular Formula |
C25H26N4O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C25H26N4O/c30-25(19-27-15-17-28(18-16-27)24-11-5-6-14-26-24)29-22-9-3-1-7-20(22)12-13-21-8-2-4-10-23(21)29/h1-11,14H,12-13,15-19H2 |
InChI Key |
WLOCOJFEWZZOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11191733.png)
![7-butyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11191739.png)
![2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11191740.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11191744.png)


![N-benzyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11191773.png)

![N-(furan-2-ylmethyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B11191779.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B11191780.png)
![N-(3-acetylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11191781.png)
![N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11191787.png)
![2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11191794.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol](/img/structure/B11191801.png)
